molecular formula C9H17NO3 B104875 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone CAS No. 16695-59-3

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Cat. No.: B104875
CAS No.: 16695-59-3
M. Wt: 187.24 g/mol
InChI Key: WQAKEXCQFZNEFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone typically involves the reaction of piperidine with 2-bromoacetone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors with stringent control over temperature and pressure to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications in various fields of research .

Properties

IUPAC Name

2,2-dimethoxy-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(13-2)8(11)10-6-4-3-5-7-10/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAKEXCQFZNEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446026
Record name 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-59-3
Record name 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone
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